3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound that features a unique structural motif combining a pyridine ring and a diazaspiro undecane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-3,9-diazaspiro[5One common method involves the Robinson annulation reaction, starting from aliphatic heterocyclic aldehydes and methyl vinyl ketone to form the spirocyclic intermediate, which is then hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure hydrogenation and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar spirocyclic core but lacks the pyridine ring.
3,9-Disubstituted-spiro[5.5]undecane: Variations in the substituents on the spirocyclic core.
Uniqueness
3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
3-pyridin-3-yl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H21N3/c1-2-13(12-16-7-1)17-10-5-14(6-11-17)3-8-15-9-4-14/h1-2,7,12,15H,3-6,8-11H2 |
InChI Key |
SANMFGBINPBASH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CN=CC=C3 |
Origin of Product |
United States |
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